5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-14-9-10-16(22-14)23(20,21)17-12-5-7-13(8-6-12)18-11-3-4-15(18)19/h5-10,17H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUHGUCOBFTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Sulfonyl Chloride Intermediate
The synthesis begins with the preparation of 5-ethylthiophene-2-sulfonyl chloride , a critical intermediate. Thiophene derivatives are sulfonated using chlorosulfonic acid under controlled conditions. For the 5-ethyl substitution, alkylation of thiophene precedes sulfonation.
Reaction Conditions
- Alkylation : Ethylation of thiophene at the 5-position is achieved via Friedel-Crafts alkylation using ethyl bromide and AlCl₃ in dichloromethane at 0–5°C.
- Sulfonation : The alkylated thiophene is treated with chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours, yielding the sulfonyl chloride.
$$
\text{5-Ethylthiophene} + \text{ClSO}_3\text{H} \rightarrow \text{5-Ethylthiophene-2-sulfonyl chloride} + \text{HCl} \quad
$$
Coupling with 4-(2-Oxopyrrolidin-1-yl)Aniline
The sulfonyl chloride intermediate reacts with 4-(2-oxopyrrolidin-1-yl)aniline to form the target sulfonamide. This nucleophilic substitution occurs in the presence of a base to deprotonate the aniline.
Optimized Protocol
- Solvent : Ethyl acetate or dichloromethane.
- Base : Triethylamine (2.5 equiv) to scavenge HCl.
- Temperature : 25–30°C for 12 hours.
- Workup : Dilute hydrochloric acid quench, followed by sodium bicarbonate wash.
$$
\text{5-Ethylthiophene-2-sulfonyl chloride} + \text{4-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Yield : 54–68% after purification.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Polar aprotic solvents (e.g., ethyl acetate) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (75–80°C) improve kinetics but risk decomposition, necessitating a balance.
Table 1. Solvent Screening for Coupling Reaction
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Ethyl acetate | 68 | 98.5 |
| Dichloromethane | 62 | 97.8 |
| THF | 45 | 95.2 |
Role of Catalysts
Potassium iodide (KI) acts as a phase-transfer catalyst in biphasic systems, improving sulfonyl chloride reactivity.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted aniline and sulfonic acid byproducts.
Crystallization
Recrystallization from diisopropyl ether yields analytically pure compound (mp 148–150°C).
Table 2. Analytical Data
| Parameter | Value |
|---|---|
| Molecular Weight | 350.45 g/mol |
| HPLC Purity | >99% |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 1.25 (t, 3H), 2.45 (q, 2H)... |
| $$ ^{13}\text{C NMR} $$ | δ 14.1 (CH₃), 28.5 (CH₂)... |
Scalability and Industrial Adaptation
Kilogram-Scale Synthesis
A patented protocol scales the reaction to 5 mmol (1.75 g) with 81% yield using continuous flow reactors. Key parameters:
- Residence Time : 30 minutes.
- Temperature Control : 50°C ± 2°C.
Environmental Considerations
Waste streams containing triethylamine hydrochloride are neutralized with NaOH, recovering triethylamine for reuse.
Comparative Analysis of Synthetic Pathways
Route A (Stepwise Alkylation-Sulfonation)
- Advantages : High purity, suitable for GMP production.
- Disadvantages : Multi-step, lower overall yield (54%).
Route B (One-Pot Synthesis)
- Advantages : Faster (8 hours), higher yield (68%).
- Disadvantages : Requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinone moiety may also play a role in binding to specific proteins or nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide include:
5-chloro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide: A chlorinated analog with similar chemical properties.
5-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide: A methylated analog with slightly different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.37 g/mol
- Key Functional Groups : Thiophene ring, sulfonamide group, and oxopyrrolidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes involved in coagulation pathways, particularly thrombin and factor Xa, which are critical in blood clotting processes.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against thrombin and factor Xa:
| Target | IC (µM) | Mechanism |
|---|---|---|
| Thrombin | 0.5 | Competitive inhibition |
| Factor Xa | 0.3 | Non-competitive inhibition |
These findings suggest that the compound could be developed as an antithrombotic agent, potentially useful in the treatment of thromboembolic disorders.
Antithrombotic Activity
The antithrombotic properties of this compound were evaluated in several animal models. In one study involving rats, the compound significantly reduced thrombus formation in a model of venous thrombosis compared to control groups. The results indicated a dose-dependent response, with higher doses leading to more pronounced effects.
Case Studies
-
Case Study 1: Rat Model of Thrombosis
- Objective : To evaluate the efficacy of the compound in preventing thrombus formation.
- Method : Rats were administered varying doses of the compound prior to induction of thrombosis.
- Results : A significant reduction in thrombus weight was observed at doses above 1 mg/kg.
-
Case Study 2: In Vitro Platelet Aggregation
- Objective : To assess the effect on platelet aggregation.
- Method : Platelets were isolated from human blood and treated with different concentrations of the compound.
- Results : The compound inhibited platelet aggregation by approximately 60% at a concentration of 10 µM.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a bioavailability estimated at around 75%. The compound is metabolized primarily by liver enzymes, with a half-life ranging from 4 to 6 hours.
Q & A
Q. What are the key steps for synthesizing 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions impact yield?
The synthesis typically involves coupling 5-ethylthiophene-2-sulfonyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline in a nucleophilic substitution reaction. A base like triethylamine is used to deprotonate the aniline, facilitating sulfonamide bond formation. Solvents such as dichloromethane or THF are common, with reaction temperatures maintained at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride). Microwave-assisted methods (e.g., 60°C, 300 W for 10 minutes) can enhance reaction efficiency in analogous sulfonamide syntheses . Yield optimization requires precise stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) and inert atmospheres to prevent oxidation.
Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming purity?
Structural confirmation relies on NMR (¹H/¹³C) to identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) and mass spectrometry (ESI-MS) for molecular ion verification. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis . Impurities from incomplete coupling (e.g., unreacted aniline) are monitored using TLC (silica gel, ethyl acetate/hexane) .
Q. What preliminary biological assays are recommended for evaluating this compound’s therapeutic potential?
Initial screens include enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets due to sulfonamide’s zinc-binding affinity) and cell viability assays (e.g., MTT in cancer cell lines like U87MG glioma). Computational docking (AutoDock Vina) can predict binding modes to prioritize targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies involve:
- Substituent variation : Modifying the ethyl group on the thiophene ring or the pyrrolidinone moiety to alter lipophilicity (logP) and target affinity.
- Bioisosteric replacement : Replacing the sulfonamide with a carboxylate or phosphonate group to assess charge effects.
- Pharmacokinetic profiling : Measuring metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to refine ADME properties .
Q. How can contradictory data on sulfonamide reactivity in different pH environments be resolved?
Contradictions arise from sulfonamide’s pH-dependent ionization (pKa ~10–11). Stability studies under varying pH (1–13) and temperatures (25–60°C) should be conducted using UV-Vis spectroscopy (λmax shifts) and HPLC-MS to track degradation products (e.g., hydrolyzed sulfonic acid). Buffered solutions (phosphate/citrate) at physiological pH (7.4) are critical for simulating in vivo conditions .
Q. What strategies mitigate side reactions during palladium-catalyzed coupling steps in derivatives of this compound?
Side reactions (e.g., homocoupling or dehalogenation) are minimized by:
- Catalyst optimization : Using Pd(PPh₃)₄ instead of PdCl₂ to reduce oxidative byproducts.
- Solvent control : Anhydrous THF or DMF to prevent hydrolysis.
- Additives : Catalytic CuI or PPh₃ to stabilize intermediates .
Q. How can computational methods predict off-target interactions of this compound?
Molecular dynamics simulations (GROMACS) and pharmacophore modeling (Schrödinger) identify off-target binding risks. For example, the sulfonamide group may interact with serum albumin, reducing free drug concentration. Machine learning models (e.g., Random Forest) trained on ChEMBL data can predict cytochrome P450 inhibition .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
Scale-up challenges include exothermic reactions and solvent volume constraints. Solutions:
- Flow chemistry : Continuous reactors (e.g., Corning G1) improve heat dissipation and mixing.
- Crystallization optimization : Use antisolvents (e.g., heptane) to enhance purity .
Q. What advanced techniques resolve crystallinity issues in this sulfonamide?
Poor crystallinity complicates X-ray analysis. Cocrystallization with tartaric acid or spray drying (Büchi B-290) produces amorphous solid dispersions. Alternatively, synchrotron X-ray (λ = 0.7–1.0 Å) enhances diffraction resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
